molecular formula C2H4F2S B6157787 2,2-difluoroethane-1-thiol CAS No. 758-07-6

2,2-difluoroethane-1-thiol

Cat. No.: B6157787
CAS No.: 758-07-6
M. Wt: 98.1
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Description

2,2-Difluoroethane-1-thiol is a synthetic fluorinated thiol derivative intended for research and development purposes exclusively. This compound is characterized by a propane backbone with two electronegative fluorine atoms at the C2 position and a reactive thiol (-SH) group at the C1 position . In chemical research, such fluorinated thiols serve as valuable building blocks in organic synthesis. The thiol group can undergo various reactions, including oxidation to form disulfides and nucleophilic substitution, while the fluorine atoms can be manipulated to introduce new functional groups, making the compound a versatile intermediate for creating more complex molecules . In scientific studies, particularly in biochemistry and medicinal chemistry, the mechanism of action for thiols like this often involves the potential to form covalent bonds with proteins and enzymes via the thiol group, which may alter their function and structure. The presence of fluorine atoms is known to enhance the compound's stability and modulate its electronic properties, which can be crucial for developing compounds with specific target affinities . Research into this compound and its analogs is ongoing, with potential applications spanning chemistry, biology, and materials science . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is not approved for human or veterinary consumption. Disclaimer for In-Vitro Research Products: Please be aware that all product information is intended for informational purposes solely. The products available for purchase are designed specifically for in-vitro studies, which are conducted outside of living organisms in controlled laboratory settings. They are not categorized as medicines or drugs and have not been evaluated or approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction of these products into humans or animals is strictly prohibited by law .

Properties

CAS No.

758-07-6

Molecular Formula

C2H4F2S

Molecular Weight

98.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2,2 Difluoroethane 1 Thiol and Its Precursors

Precursor Compounds and Starting Materials in Difluoroethane Thiol Synthesis

The assembly of the 2,2-difluoroethane-1-thiol backbone relies on the availability of specific fluorinated starting materials. The synthesis of these precursors, such as fluoroalkyl halides and difluoroalkenes, is the foundational step in accessing the target thiol.

Synthesis of 1,1-Difluoro-2-iodoethane (B1580631) and Related Fluoroalkyl Halides

1,1-Difluoro-2-iodoethane serves as a critical building block in organofluorine synthesis. While often commercially available, its preparation and the synthesis of related fluoroalkyl halides are central to many synthetic pathways nih.govtcichemicals.comsigmaaldrich.com. One related and well-documented synthesis involves the lithiation of 1,1,1-trifluoro-2-iodoethane using two equivalents of lithium diisopropylamide (LDA) at low temperatures (–93 to –85 °C) to generate 2,2-difluoro-1-iodovinyllithium nii.ac.jp. This reactive intermediate can then be further functionalized. Although this specific example starts from a trifluoro- precursor to generate a vinyl lithium species, it highlights a general strategy of using commercially accessible fluoroalkanes to generate versatile fluorinated intermediates nii.ac.jp.

Other related precursors, such as 1-chloro-2,2-difluoroethane, are also valuable. This compound can be synthesized and subsequently used in nucleophilic substitution reactions to introduce other functional groups, which provides a basis for analogous thiol synthesis google.com.

Generation of Difluoroalkenes as Precursors

Gem-difluoroalkenes (compounds containing a C=CF₂) are highly valuable and versatile precursors for the synthesis of difluoromethylated compounds. Their electrophilic nature at the difluoromethylene group makes them susceptible to nucleophilic attack, providing a direct route to introduce functionality nih.gov.

Several methods exist for the preparation of gem-difluoroalkenes:

From Carbonyl Compounds: A common strategy involves the olefination of aldehydes and ketones. For instance, reacting aldehydes with reagents generated from KO₂CCF₂Br and PPh₃ in DMF at 90 °C can produce the corresponding gem-difluorostyrenes in good yields nih.gov.

From Halogenated Ethanes: Dehalogenation of polychlorofluoroethanes is a classic method. For example, 1,1-dichloro-2,2-difluoroethylene (B1203012) can be prepared in high yield (89–95%) by the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane (B1359812) using powdered zinc in methanol orgsyn.org. Other methods include the dehydrochlorination of 1,2,2-trichloro-1,1-difluoroethane using bases like sodium hydroxide or potassium hydroxide orgsyn.org.

These difluoroalkenes, particularly 1,1-difluoroethene, serve as direct precursors for hydrothiolation reactions to form the desired 2,2-difluoroethyl sulfide (B99878) backbone.

Direct Synthesis Routes to 2,2-Difluoroethane-1-thiol

With suitable precursors in hand, the next critical step is the introduction of the sulfur functionality. This can be achieved through direct thiolation reactions or by reducing a corresponding disulfide.

Thiolation Reactions of Difluoroethane Derivatives

The addition of a thiol across the double bond of a gem-difluoroalkene, known as hydrothiolation, is a primary strategy for synthesizing α,α-difluoroalkylthioethers, the immediate precursors to 2,2-difluoroethane-1-thiol.

Several catalytic systems have been developed to facilitate this transformation:

Acid-Catalyzed Hydrothiolation: To overcome the common side reaction of fluoride (B91410) elimination under basic conditions, an acid-based catalyst system can be employed. This method allows for the addition of various thiols across gem-difluorostyrenes, affording α,α-difluoroalkylthioethers in moderate to excellent yields. The mechanism is believed to involve a general acid-catalyzed process with concurrent nucleophilic attack by the thiol and protonation of the intermediate nih.gov.

Photocatalytic Hydrothiolation: Visible light-initiated protocols provide a mild and efficient alternative. Using photocatalysts like {Ir[dF(CF₃)ppy]₂(dtbpy)}PF₆ or ZnIn₂S₄, a broad range of thiols can be coupled with gem-difluoroalkenes nih.govchemrxiv.orgrsc.org. These reactions often proceed via a radical mechanism, where a thiyl radical is generated and adds to the alkene rsc.org. This approach is notable for its tolerance of various functional groups and its applicability under aqueous conditions, making it suitable for late-stage functionalization nih.gov.

The table below summarizes representative photocatalytic hydrothiolation reactions of gem-difluoroalkenes.

Alkene SubstrateThiol SubstrateCatalyst SystemYield
Fully substituted aliphatic alkene3-MercaptophenolPhotocatalytic90%
Alkene with boronate ester3-MercaptophenolPhotocatalytic83%
Alkene with Boc-protected amine3-MercaptophenolPhotocatalytic94%
Styrene derivativeThiophenol with boronic esterPhotocatalytic89%
Styrene derivativeThiophenol with amidePhotocatalytic68%

Reduction Strategies for Fluoroalkyl Disulfides and Related Compounds

The interconversion between thiols and disulfides is a fundamental redox process in sulfur chemistry. The disulfide form is the oxidized state, while the free thiol is the reduced state. In synthetic pathways where a fluoroalkyl disulfide is formed, a final reduction step is necessary to yield the target 2,2-difluoroethane-1-thiol.

Commonly used reducing agents for the cleavage of disulfide bonds include:

Thiol-Exchange Reagents: Dithiothreitol (B142953) (DTT) and 2-mercaptoethanol are frequently used to reduce disulfides quantitatively and rapidly.

Phosphines: Tris(2-carboxyethyl)phosphine (TCEP) is another effective reducing agent that is specific for disulfide bonds.

This reduction is a reversible process. The reverse reaction, the oxidation of thiols to form disulfides, can also be synthetically relevant. This process can be achieved using various oxidizing agents. The ability to control this thiol-disulfide equilibrium is crucial for both the synthesis and handling of thiol compounds.

Indirect and Specialized Synthetic Approaches

Beyond the direct addition to alkenes, other strategies can be envisioned for the synthesis of 2,2-difluoroethane-1-thiol. One plausible indirect route is the nucleophilic substitution of a 2,2-difluoroethyl halide. Thiolate anions are known to be excellent nucleophiles in Sₙ2 reactions with alkyl halides libretexts.org.

This approach is analogous to the synthesis of 2,2-difluoroethanol (B47519), where 1-chloro-2,2-difluoroethane is reacted with an oxygen nucleophile (like potassium acetate) to form an ester, which is then hydrolyzed google.com. A similar reaction using a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or sodium thiomethoxide (NaSMe), could potentially displace the halide to form the corresponding thiol or sulfide. The greater nucleophilicity of sulfur compared to oxygen suggests this pathway is highly feasible libretexts.org. The success of nucleophilic aromatic substitution on activated fluoro-aromatic compounds with thiols further supports the potential of using sulfur nucleophiles with activated alkyl fluorides nih.gov.

Electrophilic Difluoroethylation of Thiols

While direct electrophilic difluoroethylation of thiols is a plausible synthetic route, the development of effective difluoroethyl electrophiles is challenging. A more common approach involves the reaction of a thiol or thiolate with a precursor carrying a difluoroethyl group susceptible to nucleophilic attack. For instance, 1-chloro-2,2-difluoroethane can be reacted with a sulfur nucleophile. This method is analogous to the synthesis of 2,2-difluoroethanol, where 1-chloro-2,2-difluoroethane is reacted with an alkali metal salt of formic or acetic acid in a nucleophilic substitution. google.comgoogle.com The lower reactivity of alkyl chlorides compared to bromides and iodides in such reactions often necessitates specific conditions to achieve good conversion. google.com

Another strategy involves precursors like 2,2-difluoroethyl formate (B1220265) or acetate (B1210297), which can be synthesized from 1-chloro-2,2-difluoroethane. google.comgoogle.com These precursors could potentially be converted to the target thiol through subsequent chemical transformations.

Radical Fluoroalkylation and Thiolation Processes

Radical-based methods offer a powerful alternative for constructing fluorinated alkylthio moieties. cas.cn These processes often involve the simultaneous formation of C-S and C-Rf bonds through the 1,2-difunctionalization of alkenes. cas.cn A three-component reaction catalyzed by copper, involving an alkene, a fluoroalkyl radical precursor, and a thiol, has been successfully developed. cas.cn

Fluoroalkyl phenyl sulfones are frequently used as accessible sources of fluoroalkyl radicals. cas.cn For example, PhSO2CF2H can serve as a precursor for the difluoromethyl (CF2H) radical, leading to difluoromethylation-thiolation products in moderate yields. cas.cn The introduction of a radical scavenger like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) has been shown to inhibit these reactions, providing evidence for the involvement of radical intermediates. cas.cn

Table 1: Examples of Radical Difluoroalkylation-Thiolation Reactions

Fluoroalkyl Precursor Alkene Substrate Thiol Catalyst System Product Yield
PhSO₂CF₂H Pent-1-ene Thiophenol Copper Catalyst Moderate cas.cn
CH₃CF₂-Phenylsulfone Styrene Purine-thiol Copper Catalyst Good cas.cn

This methodology has proven practical, with successful gram-scale reactions demonstrating its potential for larger-scale synthesis. cas.cn

Photoredox Catalysis in Fluorinated Thiol Synthesis

Visible-light photoredox catalysis has emerged as a green and mild protocol for organic transformations, including the synthesis of fluorinated thiols. mdpi.com This approach enables the generation of reactive radical intermediates under gentle conditions, often using household light sources instead of specialized UV equipment. nih.gov

The thiol-ene reaction, which involves the hydrothiolation of alkenes, is an efficient and atom-economic method for forming carbon-sulfur bonds. mdpi.com Photoredox-catalyzed versions of this reaction generate a key thiyl radical intermediate from a variety of thiols via photooxidation. beilstein-journals.org This radical then adds to an alkene in an anti-Markovnikov fashion. mdpi.combeilstein-journals.org Both transition-metal complexes, such as those based on Ruthenium Ru(bpz)₃₂ beilstein-journals.org, and metal-free organic dyes like Eosin Y have been employed as effective photocatalysts. researchgate.netnih.gov

A visible-light-mediated S-difluoromethylation of aromatic and heteroaromatic thiols has been developed using difluoromethanesulfonyl chloride as a cost-effective source of the difluoromethyl radical and an organophotocatalyst. researchgate.net This method provides access to a diverse range of S-difluoromethylated products in excellent yields. researchgate.net

Table 2: Photocatalysts Used in Thiol-Ene and S-Fluoroalkylation Reactions

Catalyst Type Specific Catalyst Reaction Type Light Source Key Features
Transition Metal Ru(bpz)₃₂ Thiol-ene Visible Light Kinetically hindered process for aliphatic thiols beilstein-journals.org
Inorganic Semiconductor Titanium Dioxide (TiO₂) Thiol-ene Visible Light Initiated by photoinduced electron transfer from thiol to TiO₂ mdpi.com
Organic Dye Eosin Y Thiol-ene/Oxidation Visible Light (Green) Metal-free, uses atmospheric oxygen as oxidant nih.gov

Optimization and Scalability of 2,2-Difluoroethane-1-thiol Synthesis

The optimization of synthetic routes is crucial for transitioning from laboratory-scale discovery to industrial production. For radical fluoroalkylation-thiolation reactions, the meticulous selection of solvent and base is critical to facilitate the desired transformation and suppress unwanted side reactions. cas.cn Copper-catalyzed systems have been optimized to achieve good yields for a variety of fluoroalkyl groups and thiol derivatives. cas.cn The viability of these optimized processes for larger-scale production has been demonstrated through successful gram-scale reactions. cas.cn

For syntheses involving precursors like 1-chloro-2,2-difluoroethane, process optimization focuses on achieving complete and simple conversion without resorting to high pressure or additional reaction auxiliaries like catalysts. google.com Gradually adding the 1-chloro-2,2-difluoroethane to a heated mixture of a salt and solvent has been shown to be an effective strategy, resulting in comparatively short reaction times. google.com The development of simple, low-cost, and scalable synthetic protocols is a key objective, with some new methods being positioned as the potential first choice for both chemical and industrial sectors. eurekalert.orgasiaresearchnews.com

Green Chemistry Principles in the Synthesis of Fluorinated Thiols

The principles of green chemistry are increasingly being integrated into the synthesis of fluorinated compounds to minimize environmental impact. unife.itdovepress.com This involves developing methods that are more general, selective, and environmentally friendly. dovepress.com

Environmentally Benign Reagents and Conditions

A core tenet of green chemistry is the use of non-toxic, sustainable reagents and mild reaction conditions. unife.it In thiol chemistry, this translates to avoiding hazardous materials and minimizing waste. For example, the oxidation of thiols to disulfides can be achieved using hydrogen peroxide, an environmentally benign oxidant, with a catalytic amount of iodide ion. researchgate.net This process avoids the use of harsh oxidizing agents and the production of undesirable waste products. researchgate.net

Visible-light photoredox catalysis inherently aligns with green chemistry principles by operating under mild conditions, often at room temperature and using air as the atmosphere. researchgate.net The use of acetone, considered a green solvent, has been shown to be effective in some functionalization reactions of ynals with thiols. nih.gov The development of synthetic processes that yield only non-toxic salts like NaCl and KCl as by-products represents a significant advance in green synthesis. eurekalert.orgosaka-u.ac.jp

Sustainable Catalytic Systems for Thiol Functionalization

Sustainable catalysis focuses on using catalysts that are efficient, recyclable, and derived from abundant resources. In thiol functionalization, this includes the development of metal-free organocatalysts, such as Eosin Y, which are inexpensive and readily available. nih.gov

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer advantages in terms of separation and recyclability. rsc.org Gold nanoparticles supported on chemically modified silica have been developed as a recyclable catalytic system. rsc.org The functionalization of supports like biochar with thiol groups also presents a novel application of unused biomass in creating sustainable catalysts. researchgate.net Furthermore, novel thiolate-based ionic liquids have been designed as highly efficient and recyclable catalysts for certain chemical transformations. nih.gov These systems represent a move away from traditional homogeneous catalysts that can be difficult to separate from the reaction mixture.

Reactivity and Chemical Transformations of 2,2 Difluoroethane 1 Thiol

Nucleophilic Reactivity of the Thiol Group

The thiol group in 2,2-difluoroethane-1-thiol is a potent nucleophile, a property that governs a significant portion of its chemistry. The sulfur atom, with its lone pairs of electrons, readily attacks electron-deficient centers, leading to the formation of new carbon-sulfur bonds. The presence of the two fluorine atoms on the adjacent carbon atom modulates this nucleophilicity through inductive effects.

Addition Reactions to Unsaturated Systems (e.g., Thia-Michael Additions)

The thia-Michael addition, a conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a powerful and widely utilized reaction in organic synthesis. nih.govrsc.org This reaction can be catalyzed by either a base or a nucleophile. nih.gov In the base-catalyzed mechanism, a thiolate anion is formed, which then acts as the nucleophile. nih.gov The nucleophile-initiated pathway involves the formation of a zwitterionic intermediate that facilitates the deprotonation of the thiol. nih.gov

Given the inherent nucleophilicity of the thiol group, 2,2-difluoroethane-1-thiol is expected to readily participate in thia-Michael additions. The reaction would proceed by the attack of the sulfur atom on the β-carbon of an activated alkene, such as an acrylate, acrylamide, or vinyl sulfone. researchgate.net The general mechanism for the base-catalyzed thia-Michael addition of 2,2-difluoroethane-1-thiol is depicted below:

General Scheme of Thia-Michael Addition:

2,2-Difluoroethane-1-thiol

Michael Acceptor

Thia-Michael Adduct

The rate and efficiency of this reaction are influenced by the nature of the Michael acceptor, the catalyst employed, and the reaction conditions. While specific kinetic data for the participation of 2,2-difluoroethane-1-thiol in thia-Michael additions are not extensively documented in publicly available literature, its reactivity is anticipated to be comparable to other aliphatic thiols.

Substitution Reactions with Electrophiles (e.g., Alkylations, Acylations)

As a potent nucleophile, the thiolate derived from 2,2-difluoroethane-1-thiol readily undergoes SN2 reactions with a variety of electrophiles, most notably alkyl halides and acyl halides. These reactions are fundamental for the construction of more complex molecules containing the 2,2-difluoroethylthio moiety.

Alkylation Reactions:

Alkylation of 2,2-difluoroethane-1-thiol, typically carried out in the presence of a base to generate the more nucleophilic thiolate, results in the formation of 2,2-difluoroethyl sulfides. A relevant example is the synthesis of 2,2-difluoroethyl methyl sulfide (B99878) through the reaction of 2-bromo-1,1-difluoroethane with sodium thiomethoxide. google.com This demonstrates the facility with which the 2,2-difluoroethyl group can be incorporated via nucleophilic attack by a thiolate. The corresponding reaction with 2,2-difluoroethane-1-thiol would proceed as follows:

Reactant 1Reactant 2BaseProduct
2,2-Difluoroethane-1-thiolAlkyl Halide (R-X)e.g., NaH, K2CO32,2-Difluoroethyl Alkyl Sulfide (F2HC-CH2-S-R)

Acylation Reactions:

Acylation of 2,2-difluoroethane-1-thiol with acyl halides or anhydrides provides the corresponding thioesters. This reaction is also typically performed in the presence of a non-nucleophilic base to facilitate the formation of the thiolate anion.

Reactant 1Reactant 2BaseProduct
2,2-Difluoroethane-1-thiolAcyl Halide (R-C(=O)X)e.g., Pyridine, Et3NS-(2,2-Difluoroethyl) Thioester (F2HC-CH2-S-C(=O)R)

Para-Fluoro-Thiol Reactions (PFTR) and Related Nucleophilic Aromatic Substitutions

The para-fluoro-thiol reaction (PFTR) is a specific type of nucleophilic aromatic substitution (SNAr) where a thiol displaces a fluorine atom located para to an activating group on an aromatic ring. rsc.orgresearchgate.net This reaction is particularly efficient with pentafluorophenyl (PFP) moieties, where the fluorine atoms strongly activate the ring towards nucleophilic attack. researchgate.net The reaction is typically base-mediated, generating a thiolate that acts as the active nucleophile. researchgate.net

Although specific examples involving 2,2-difluoroethane-1-thiol in PFTR are not prevalent in the literature, its participation can be confidently predicted based on the established reactivity of thiols in this transformation. The deprotonated 2,2-difluoroethane-1-thiol would act as a potent nucleophile, attacking the carbon atom bearing the para-fluorine on a PFP-containing molecule.

General Scheme of Para-Fluoro-Thiol Reaction:

2,2-Difluoroethanethiolate

Pentafluorophenyl-containing Molecule

PFTR Product

This reaction is valued for its high selectivity and mild, often metal-free conditions, making it a valuable tool in polymer chemistry and materials science. rsc.orgresearchgate.net

Oxidation Pathways of 2,2-Difluoroethane-1-thiol

The sulfur atom in 2,2-difluoroethane-1-thiol can exist in various oxidation states, and its conversion to higher oxidation states is a key aspect of its chemistry. These oxidation reactions can proceed through one- or two-electron pathways, depending on the oxidant used. nih.gov

Formation of Disulfides and Polysulfides

Mild oxidation of 2,2-difluoroethane-1-thiol leads to the formation of the corresponding disulfide, bis(2,2-difluoroethyl) disulfide. This is a common transformation for thiols and can be achieved using a variety of oxidizing agents, including iodine, hydrogen peroxide, or even atmospheric oxygen under certain conditions. nih.govmasterorganicchemistry.com The formation of disulfide bonds is a redox process where two thiol molecules are coupled. libretexts.org More recently, sulfuryl fluoride (B91410) (SO2F2) has been reported as a highly selective reagent for the formation of disulfides from thiols. chemrxiv.org

General Scheme of Disulfide Formation:

2,2-Difluoroethane-1-thiol

Oxidizing Agent

Bis(2,2-difluoroethyl) disulfide

The formation of polysulfides, which contain more than two sulfur atoms in a chain, is also possible under specific conditions, although disulfide formation is generally the more common outcome.

Synthesis of Sulfoxides, Sulfones, and Sulfonic Acids

Further oxidation of the sulfur atom in 2,2-difluoroethyl sulfides (formed via alkylation of the thiol) leads to the formation of sulfoxides and sulfones. These transformations typically require stronger oxidizing agents than those used for disulfide formation. masterorganicchemistry.com For instance, the oxidation of 2,2-difluoroethyl methyl sulfide to 2,2-difluoroethyl methyl sulfone has been documented. google.com Common oxidants for these conversions include meta-chloroperoxybenzoic acid (m-CPBA), ozone (O3), and potassium permanganate (KMnO4). masterorganicchemistry.com

The oxidation proceeds in a stepwise manner, with the sulfoxide (B87167) being an intermediate in the formation of the sulfone.

Starting MaterialOxidizing AgentProduct
2,2-Difluoroethyl Alkyl Sulfide1 equivalent of m-CPBA2,2-Difluoroethyl Alkyl Sulfoxide
2,2-Difluoroethyl Alkyl Sulfide2 equivalents of m-CPBA2,2-Difluoroethyl Alkyl Sulfone

Vigorous oxidation of 2,2-difluoroethane-1-thiol can lead to the formation of the corresponding sulfonic acid, 2,2-difluoroethanesulfonic acid. This transformation requires potent oxidizing agents capable of cleaving the S-H bond and forming multiple sulfur-oxygen bonds.

Selective Oxidation Methodologies

The selective oxidation of thiols to various sulfur-containing functional groups is a cornerstone of synthetic organic chemistry. In the case of 2,2-difluoroethane-1-thiol, oxidation methodologies can be tailored to yield valuable products such as sulfonyl chlorides. A variety of reagents and conditions have been developed for the efficient and high-yielding conversion of thiols to their corresponding sulfonyl chlorides. tandfonline.comorganic-chemistry.orgorganic-chemistry.org

One effective approach involves the use of N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid, which smoothly oxidizes thiol derivatives to sulfonyl chlorides. researchgate.net Another powerful method utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the direct oxidative chlorination of thiols. organic-chemistry.org This reaction is often rapid and highly efficient. Furthermore, systems employing hydrogen peroxide with zirconium tetrachloride or a mixture of a nitrate salt and chlorotrimethylsilane have proven effective for this transformation, highlighting the versatility of oxidative chlorination methods. organic-chemistry.org The direct conversion of thiols to sulfonyl chlorides can also be achieved using sodium hypochlorite pentahydrate in acetic acid. researchgate.net

These methodologies provide a synthetic pathway to 2,2-difluoroethanesulfonyl chloride, a potentially important building block. The general transformation can be represented as follows:

F₂CHCH₂SH + Oxidizing/Chlorinating Agents → F₂CHCH₂SO₂Cl

The resulting 2,2-difluoroethanesulfonyl chloride can then be utilized in the synthesis of sulfonamides and other derivatives. tandfonline.comorganic-chemistry.org

Oxidizing SystemSubstrateProductKey Advantages
H₂O₂ / TMSClThiolsSulfonyl chloridesExcellent yields, short reaction times, cost-effective tandfonline.com
N-Chlorosuccinimide / HClThiol derivativesSulfonyl chloridesSmooth reaction, good yields researchgate.net
H₂O₂ / SOCl₂Thiol derivativesSulfonyl chloridesHighly reactive, excellent yields, rapid reaction organic-chemistry.org
NaOCl·5H₂O / Acetic AcidThiols, DisulfidesSulfonyl chloridesHigh yields, efficient researchgate.net

Reactions Involving the C-F Bonds

Defluorination and C-F Bond Activation in Catalysis

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. baranlab.orgmdpi.com However, the development of catalytic systems capable of C-F bond activation has opened new avenues for the transformation of fluorinated molecules. chem8.orgdigitellinc.com In the context of 2,2-difluoroethane-1-thiol, the activation of its C-F bonds could lead to novel defluorination and functionalization reactions.

Transition metal complexes, particularly those of nickel, palladium, and rhodium, have been widely employed for the catalytic activation of C-F bonds in fluoro-aromatics and, in some cases, aliphatic fluorides. baranlab.orgmdpi.com These reactions often proceed via oxidative addition of the C-F bond to a low-valent metal center. For aliphatic C-F bonds, such as those in 2,2-difluoroethane-1-thiol, this process can be challenging. However, specific ligand environments and reaction conditions can promote this transformation. For instance, nickel-catalyzed cross-coupling reactions of alkyl fluorides with Grignard reagents have been reported. mdpi.com

Recent advancements in photoredox catalysis have also provided mild and efficient methods for C-F bond activation. digitellinc.comacs.org Organic photoredox catalysts can facilitate the reduction of C-F bonds to generate carbon-centered radicals, which can then be intercepted for various transformations, including hydrodefluorination. digitellinc.com It is postulated that a thiol, under visible-light irradiation, can act as a catalyst to promote C-F bond activation. acs.org

Stereochemical Influences of Fluorine on Thiol Reactivity

The presence of fluorine atoms on the carbon adjacent to the thiol group in 2,2-difluoroethane-1-thiol significantly influences its conformational preferences and, consequently, its reactivity. This is primarily due to the "gauche effect," an electronic phenomenon where a conformation with adjacent electronegative substituents in a gauche arrangement is more stable than the anti conformation. acs.orgnih.govwikipedia.orgnih.gov

In the F-C-C-S fragment of 2,2-difluoroethane-1-thiol, a gauche conformation is expected to be favored. acs.orgresearchgate.net This preference is attributed to a combination of hyperconjugative and electrostatic interactions. acs.orgnih.govwikipedia.org The primary stabilizing factor is often considered to be the hyperconjugative interaction between the C-H bonding orbital (σC-H) and the anti-bonding orbital of the C-F bond (σ*C-F). acs.orgwikipedia.org Additionally, electrostatic interactions play a significant role in stabilizing the gauche conformer. acs.orgnih.govresearchgate.net

This conformational bias can impact the reactivity of the thiol group by influencing its accessibility and the stereoelectronic environment around the sulfur atom. For instance, in reactions where the transition state geometry is crucial, the preference for a gauche conformation could lead to specific stereochemical outcomes. The fluorine-sulfur gauche effect is a recognized phenomenon that can be exploited in conformational control. acs.orgresearchgate.net

Interaction TypeDescriptionContribution to Gauche Stability
Hyperconjugation Donation of electron density from a σC-H bonding orbital to a σ*C-F anti-bonding orbital. wikipedia.orgStabilizing
Electrostatic Interactions Favorable Coulombic interactions between the partially charged fluorine and sulfur atoms. acs.orgresearchgate.netPrimarily stabilizing (63-75%) acs.orgnih.gov
Orbital Interactions Overall contribution of various orbital interactions to conformer stabilization. acs.orgnih.govStabilizing (22-41%) acs.orgnih.gov
Pauli Repulsion Steric repulsion between the electron clouds of the fluorine and sulfur atoms. nih.govDestabilizing for gauche in larger halogens, but less significant for fluorine. nih.gov

Radical and Metal-Mediated Transformations

Photoinduced Radical Reactions

Photoinduced reactions provide a powerful tool for generating radical intermediates under mild conditions, enabling a variety of chemical transformations. mdpi.com For 2,2-difluoroethane-1-thiol, photoinduction can initiate reactions involving either the S-H bond or the C-F bonds.

The relatively weak S-H bond can be homolytically cleaved upon photoirradiation to generate a thiyl radical (F₂CHCH₂S•). nih.gov These thiyl radicals are versatile intermediates that can participate in a range of reactions, most notably the thiol-ene reaction, which involves the addition of the thiyl radical to an alkene or alkyne. nih.govmdpi.comrsc.org This process can be used for the synthesis of more complex molecules and for surface functionalization. Intramolecular versions of this reaction, known as radical cyclizations, can be employed to construct cyclic structures. nih.govwikipedia.orgresearchgate.net The addition of the thiyl radical to an unsaturated bond is often reversible, with the stability of the resulting carbon-centered radical influencing the reaction outcome. mdpi.com

Furthermore, as mentioned in section 3.3.1, photoredox catalysis can be employed to activate the strong C-F bonds. digitellinc.comacs.org Under visible-light irradiation, a suitable photocatalyst can facilitate a single-electron transfer to 2,2-difluoroethane-1-thiol, potentially leading to the formation of a radical anion that could then fragment to release a fluoride ion and generate a carbon-centered radical. This radical could then undergo further reactions, such as hydrogen atom transfer or coupling with other radical species.

Complexation with Metal Centers and Ligand Chemistry

The thiol group of 2,2-difluoroethane-1-thiol can act as a ligand, coordinating to a variety of metal centers to form metal thiolate complexes. wikipedia.orgrsc.org These complexes can be synthesized through several routes, including the reaction of a metal salt with the thiol in the presence of a base, or by reacting a metal complex with the thiolate anion. wikipedia.org Salt metathesis is a common synthetic method. wikipedia.org

The formation of bimetallic complexes, where the thiolate ligand bridges two metal centers, is also a possibility. nih.gov The reactivity of the coordinated thiol ligand can be different from that of the free thiol. For example, oxidation of a coordinated thiolate can lead to the formation of sulfenate, sulfinate, or sulfonate ligands. The specific outcome would depend on the metal center, the co-ligands, and the oxidizing agent used.

Derivatization to Complex Fluorinated Organic Scaffolds

2,2-Difluoroethane-1-thiol serves as a valuable building block in the synthesis of complex fluorinated organic scaffolds. Its reactivity, centered around the nucleophilic thiol group, allows for the introduction of the 2,2-difluoroethyl moiety into a variety of molecular frameworks. This section explores two key transformations: the synthesis of fluorinated thioethers and the formation of intermediates for Sulfur-Fluorine Exchange (SuFEx) chemistry.

The synthesis of thioethers from thiols is a fundamental transformation in organic chemistry, typically proceeding through the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then reacts with an electrophile, such as an alkyl halide, in a nucleophilic substitution reaction (SN2). chemistrysteps.commasterorganicchemistry.com The thiolate is a potent nucleophile, enabling the formation of carbon-sulfur bonds. chemistrysteps.commasterorganicchemistry.com

While direct derivatization of 2,2-difluoroethane-1-thiol can be employed, an alternative and well-documented approach to synthesizing 2,2-difluoroethyl thioethers involves the reaction of various thiols with a 2,2-difluoroethylating agent. Research has demonstrated the electrophilic 2,2-difluoroethylation of a range of thiol nucleophiles using a hypervalent iodine reagent, (2,2-difluoroethyl)(aryl)iodonium triflate. This method provides a reliable route to the corresponding fluorinated thioethers. researchgate.net

The general reaction involves the treatment of a thiol with the 2,2-difluoroethylating agent in the presence of a base, such as cesium carbonate (Cs₂CO₃), at elevated temperatures. This approach has been successfully applied to a variety of aromatic and aliphatic thiols, affording the desired 2,2-difluoroethyl thioethers in good to excellent yields. researchgate.net

Detailed research findings on the synthesis of 2,2-difluoroethyl thioethers are presented in the interactive data table below.

Table 1: Synthesis of 2,2-Difluoroethyl Thioethers via Electrophilic Difluoroethylation of Thiols researchgate.net
Thiol ReactantReaction ConditionsProductIsolated Yield (%)
4-MethoxybenzenethiolCs₂CO₃ (2.0 equiv.), 50 °C, 12 h1-((2,2-Difluoroethyl)thio)-4-methoxybenzene91
4-ChlorobenzenethiolCs₂CO₃ (2.0 equiv.), 50 °C, 12 h1-Chloro-4-((2,2-difluoroethyl)thio)benzene86
4-MethylbenzenethiolCs₂CO₃ (2.0 equiv.), 50 °C, 12 h1-((2,2-Difluoroethyl)thio)-4-methylbenzene88
BenzenethiolCs₂CO₃ (2.0 equiv.), 50 °C, 12 h(2,2-Difluoroethyl)(phenyl)sulfane84
2-NaphthalenethiolCs₂CO₃ (2.0 equiv.), 50 °C, 12 h2-((2,2-Difluoroethyl)thio)naphthalene85
Thiophen-2-thiolCs₂CO₃ (2.0 equiv.), 50 °C, 36 h2-((2,2-Difluoroethyl)thio)thiophene65
CyclohexanethiolCs₂CO₃ (2.0 equiv.), 50 °C, 12 hCyclohexyl(2,2-difluoroethyl)sulfane70

Sulfur-Fluorine Exchange (SuFEx) has emerged as a powerful click chemistry reaction, valued for its reliability and the stability of the resulting linkages. sigmaaldrich.commonash.edu The core of SuFEx reactivity lies in the use of sulfonyl fluorides (R-SO₂F) as key intermediates. sigmaaldrich.com These compounds exhibit a unique balance of stability and reactivity, being generally resistant to hydrolysis and reduction, yet susceptible to nucleophilic attack under specific conditions. sigmaaldrich.com

A critical step in utilizing fluorinated compounds like 2,2-difluoroethane-1-thiol in SuFEx chemistry is their conversion into the corresponding sulfonyl fluoride. The synthesis of sulfonyl fluorides from thiols is a well-established transformation. nih.gov One modern and environmentally benign approach is the electrochemical oxidative coupling of thiols with a fluoride source, such as potassium fluoride (KF). nih.gov This method avoids the use of harsh oxidants and proceeds under mild conditions, offering a broad substrate scope. nih.gov

The proposed transformation of 2,2-difluoroethane-1-thiol to its SuFEx intermediate, 2,2-difluoroethane-1-sulfonyl fluoride, would involve the electrochemical oxidation of the thiol in the presence of a fluoride source. This process is believed to proceed through the formation of a disulfide intermediate, which is further oxidized and fluorinated to yield the sulfonyl fluoride. nih.gov

Once formed, 2,2-difluoroethane-1-sulfonyl fluoride can act as a SuFEx hub, reacting with a variety of nucleophiles to form stable sulfonyl-linked products, thereby incorporating the 2,2-difluoroethyl moiety into larger and more complex molecular architectures.

Computational and Theoretical Investigations of 2,2 Difluoroethane 1 Thiol

Quantum Chemical Studies on Molecular Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations, or conformers.

The conformational landscape of 2,2-difluoroethane-1-thiol is primarily defined by rotation around the carbon-carbon single bond. The key conformers are the anti (or trans) and gauche forms, which describe the relative orientation of the fluorine atoms and the thiol group. In the anti conformation, the thiol group is positioned opposite to one of the fluorine atoms, resulting in a dihedral angle of approximately 180°. In the gauche conformation, the thiol group is adjacent to a fluorine atom, with a dihedral angle of roughly 60°.

Computational studies on analogous molecules, such as 1,2-difluoroethane (B1293797), have shown a preference for the gauche conformation over the anti form. upenn.eduwikipedia.org This phenomenon, known as the "gauche effect," is attributed to stabilizing hyperconjugative interactions between the C-H bonding orbitals and the anti-bonding C-F orbitals (σC-H → σ*C-F). wikipedia.orgic.ac.uk A similar effect is anticipated in 2,2-difluoroethane-1-thiol. The presence of the larger thiol group might introduce some steric hindrance, but the electronic stabilization from the gauche effect is expected to be a significant factor.

ConformerDihedral Angle (F-C-C-S)Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
Gauche~60°0 (most stable)Hyperconjugation (σC-H → σ*C-F)
Anti~180°0.5 - 1.5Reduced steric strain, but less electronic stabilization

Analysis of Electronic Structure and Bonding Characteristics

The electronic structure of 2,2-difluoroethane-1-thiol is significantly influenced by the high electronegativity of the two fluorine atoms. This leads to a strong inductive effect, where electron density is withdrawn from the adjacent carbon atom. This polarization extends through the carbon-carbon bond, affecting the properties of the thiol group.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and the nature of chemical bonds. ic.ac.uk For 2,2-difluoroethane-1-thiol, NBO analysis would likely reveal a significant positive partial charge on the carbon atom bonded to the fluorine atoms (C2) and a smaller positive charge on the carbon atom bonded to the sulfur atom (C1). This electron withdrawal would, in turn, increase the acidity of the thiol proton (S-H) compared to a non-fluorinated analogue like ethanethiol.

The key bonding characteristics are summarized below:

C-F Bonds: Highly polar covalent bonds with significant ionic character.

C-C Bond: Polarized due to the electron-withdrawing difluoromethyl group.

C-S Bond: A covalent bond, also influenced by the inductive effects of the fluorine atoms.

S-H Bond: The polarity of this bond is enhanced, making the hydrogen atom more acidic.

Theoretical Prediction and Interpretation of Spectroscopic Parameters

Computational methods are widely used to predict and interpret various types of molecular spectra, providing a powerful complement to experimental measurements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the chemical shifts (δ) and spin-spin coupling constants (J) for NMR-active nuclei such as ¹H, ¹³C, and ¹⁹F. DFT methods, often combined with specific basis sets, have shown good accuracy in predicting ¹⁹F NMR chemical shifts. rsc.orgnih.govmdpi.com

For 2,2-difluoroethane-1-thiol, the following are expected:

¹⁹F NMR: A single resonance is expected, as the two fluorine atoms are chemically equivalent. The chemical shift would be influenced by the electronic environment, and computational protocols can predict this value with reasonable accuracy (typically within a few ppm of experimental values). nih.gov

¹H NMR: Three distinct signals would be anticipated: a triplet for the thiol proton (-SH), a multiplet for the methylene (B1212753) protons (-CH₂-), and a triplet of triplets for the methine proton (-CHF₂). The coupling constants would provide valuable structural information, particularly the H-F and H-H couplings.

¹³C NMR: Two signals are expected for the two carbon atoms, with their chemical shifts being significantly affected by the attached fluorine and sulfur atoms.

NucleusPredicted Chemical Shift Range (ppm)Expected MultiplicityKey Coupling Interactions
¹⁹F-110 to -130Multiplet²JFH
¹H (-SH)1.0 - 2.0Triplet³JHH
¹H (-CH₂-)2.5 - 3.5Multiplet³JHH, ³JHF
¹H (-CHF₂)5.5 - 6.5Triplet of Triplets²JHF, ³JHH

Computational vibrational frequency analysis can predict the positions and intensities of bands in the infrared (IR) and Raman spectra of a molecule. These spectra arise from the vibrations of chemical bonds (stretching, bending, etc.). By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), the vibrational modes and their corresponding frequencies can be determined. openmopac.netnih.gov

For 2,2-difluoroethane-1-thiol, key predicted vibrational frequencies would include:

S-H stretch: A relatively weak, sharp band typically appearing around 2550-2600 cm⁻¹.

C-F stretches: Strong absorptions in the IR spectrum, usually found in the 1000-1100 cm⁻¹ region.

C-H stretches: Bands appearing in the 2850-3000 cm⁻¹ range.

C-S stretch: A weaker absorption, typically between 600 and 800 cm⁻¹.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
S-H stretch2550 - 2600WeakStrong
C-H stretch2850 - 3000MediumMedium
C-F stretch1000 - 1100StrongWeak
C-S stretch600 - 800WeakMedium

Computational Elucidation of Reaction Mechanisms and Pathways

Theoretical chemistry is a powerful tool for exploring the potential reaction pathways of a molecule, providing insights into reactivity that can be difficult to obtain experimentally. acs.orgresearchgate.net For 2,2-difluoroethane-1-thiol, computational studies can model its behavior in various chemical reactions, such as nucleophilic additions or oxidation.

A common reaction for thiols is the Michael addition, where the corresponding thiolate acts as a nucleophile and attacks an α,β-unsaturated carbonyl compound. nih.govuq.edu.au The presence of the electron-withdrawing difluoromethyl group in 2,2-difluoroethane-1-thiol would increase the acidity of the thiol, facilitating the formation of the thiolate anion. However, the same group might slightly decrease the nucleophilicity of the resulting thiolate due to electronic stabilization. Computational modeling can quantify these competing effects.

A key aspect of studying reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. wikipedia.org Transition State Theory (TST) uses the properties of the TS to calculate reaction rates. ulisboa.pt Computational methods can locate the geometry of the transition state and calculate its energy relative to the reactants, which gives the activation energy barrier (ΔG‡). acs.org

For a reaction involving 2,2-difluoroethane-1-thiol, such as its addition to a Michael acceptor, the following steps would be computationally modeled:

Optimization of the geometries of the reactants, the transition state, and the products.

Calculation of the electronic energies of each species.

Vibrational frequency calculations to confirm that the reactants and products are energy minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Calculation of the Gibbs free energy of activation (ΔG‡), which determines the reaction rate.

The height of this energy barrier would be influenced by both steric effects (the bulkiness of the reactants) and electronic effects (the nucleophilicity of the thiolate and the electrophilicity of the reaction partner). researchgate.net

Reaction StepDescriptionKey Computational Output
ReactantsOptimized structures of 2,2-difluoroethane-1-thiolate and an electrophileGibbs Free Energy (Greactants)
Transition State (TS)Saddle point on the potential energy surface where the new bond is partially formedGibbs Free Energy (GTS), Imaginary Frequency
ProductsOptimized structure of the final adductGibbs Free Energy (Gproducts)
Energy BarrierΔG‡ = GTS - GreactantsActivation Energy

Absence of Specific Research Data for 2,2-Difluoroethane-1-thiol

A thorough investigation of scientific literature and computational chemistry databases has revealed a significant lack of specific published research on the chemical compound 2,2-difluoroethane-1-thiol , particularly concerning computational and theoretical investigations into its solvent effects on reactivity and its conformational landscape as determined by molecular dynamics simulations.

While general principles of computational chemistry and the study of similar fluorinated organic molecules and thiols are well-documented, specific data, detailed research findings, and data tables for 2,2-difluoroethane-1-thiol are not available in the public domain. The generation of a scientifically accurate and detailed article as per the requested outline is therefore not feasible at this time.

To provide the requested in-depth analysis for sections "4.4.2. Solvent Effects on Reactivity: A Computational Perspective" and "4.5. Molecular Dynamics Simulations and Conformational Landscape Analysis" would necessitate original research involving complex computational modeling and simulation, which is beyond the scope of this response.

It is recommended to consult specialized computational chemistry research groups or contract research organizations to perform the necessary studies to generate the specific data required for a comprehensive analysis of 2,2-difluoroethane-1-thiol.

Advanced Analytical Methodologies for 2,2 Difluoroethane 1 Thiol and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for isolating 2,2-difluoroethane-1-thiol from reaction mixtures, quantifying its purity, and identifying byproducts. The choice of technique is primarily dictated by the volatility and polarity of the analyte.

Given the expected volatility of 2,2-difluoroethane-1-thiol, Gas Chromatography-Mass Spectrometry (GC-MS) is a principal technique for its analysis. The method separates volatile compounds in a gaseous mobile phase, which are then ionized and detected by a mass spectrometer, providing both qualitative and quantitative information.

The analysis of volatile thiols by GC-MS is a well-established practice. nih.gov For fluorinated compounds, GC-MS is routinely used for detection and quantification. oup.comchromatographyonline.com The electron-impact mass spectra of lower alkane thiols and their derivatives exhibit characteristic fragmentation patterns that allow for straightforward identification. epa.gov Key fragments for 2,2-difluoroethane-1-thiol would likely include the molecular ion (M+), as well as fragments corresponding to the loss of the thiol group (-SH), the difluoromethyl group (-CHF2), and other characteristic cleavages. Derivatization, for instance with perfluoroacyl groups, can be employed to improve chromatographic behavior and detection sensitivity. epa.govnih.gov

Table 1: Representative GC-MS Parameters for Volatile Thiol Analysis

ParameterTypical Value/ConditionPurpose
Column Capillary column (e.g., DB-5, RTX-BAC-1) oup.comProvides high-resolution separation of volatile analytes.
Injector Temperature 200–250 °C oup.comEnsures rapid volatilization of the sample without thermal degradation.
Oven Program Isothermal (e.g., 40 °C) oup.com or temperature gradientControls the separation of compounds based on their boiling points.
Carrier Gas Helium or HydrogenTransports the sample through the column.
Ionization Mode Electron Impact (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns.
MS Detector Quadrupole or Time-of-Flight (TOF)Separates and detects ions based on their mass-to-charge ratio.
Scan Mode Full Scan or Selected Ion Monitoring (SIM)Full scan provides a complete mass spectrum, while SIM offers higher sensitivity for target analytes. chromforum.org

While GC-MS is ideal for analyzing the volatile final product, High-Performance Liquid Chromatography (HPLC) is invaluable for monitoring the progress of reactions that synthesize 2,2-difluoroethane-1-thiol or its less volatile derivatives. HPLC separates compounds in a liquid mobile phase based on their interactions with a stationary phase.

Direct analysis of highly volatile thiols by HPLC can be challenging. However, it is an excellent tool for tracking the consumption of non-volatile starting materials and the formation of intermediates or higher molecular weight derivatives. For quantitative analysis of thiols, a pre-column derivatization step is often required to attach a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors. diva-portal.orgnih.gov Reagents such as 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) selectively react with thiol groups to yield highly fluorescent products, enabling detection at very low concentrations. nih.govbohrium.comnih.gov This approach allows for precise quantification of thiol-containing species in complex mixtures. researchgate.netnih.gov

Table 2: HPLC Conditions for Analysis of Derivatized Thiols

ParameterTypical Value/ConditionPurpose
Column Reversed-phase (e.g., C8, C18) researchgate.netSeparates compounds based on hydrophobicity.
Mobile Phase Acetonitrile/Water or Methanol/Buffer gradient nih.govsielc.comElutes compounds from the column with varying polarity.
Derivatization Reagent SBD-F, bromobimane nih.govresearchgate.netRenders non-fluorescent thiols detectable by a fluorescence detector.
Detector Fluorescence (e.g., Ex: 375 nm, Em: 510 nm for SBD-F) nih.govProvides high sensitivity and selectivity for the derivatized analytes.
Flow Rate 0.2–1.0 mL/min nih.govControls the speed of the separation.

Advanced Spectroscopic Techniques for Structural Elucidation of Complex Derivatives and Intermediates

Spectroscopic methods are indispensable for the definitive identification and structural characterization of 2,2-difluoroethane-1-thiol and its derivatives, providing detailed information on molecular weight, elemental composition, connectivity, and functional groups.

High-Resolution Mass Spectrometry (HRMS), often coupled with LC or direct infusion, is a powerful tool for determining the precise elemental composition of a molecule. sfrbm.org Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with very high accuracy (typically <5 ppm error), allowing for the unambiguous assignment of a molecular formula. tandfonline.com This capability is crucial for identifying unknown synthesis byproducts or complex derivatives of 2,2-difluoroethane-1-thiol. diva-portal.org

Using a "cold" ionization technique like electrospray ionization (ESI), HRMS can provide a snapshot of the thousands of molecules in a complex mixture without significant fragmentation. u-pec.fryoutube.com This makes it possible to confirm the molecular formula of the target compound and differentiate it from other species that may have the same nominal mass. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound in solution. For organofluorine compounds like 2,2-difluoroethane-1-thiol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required. mines.edunih.gov

Table 3: Predicted NMR Characteristics for 2,2-Difluoroethane-1-thiol

NucleusPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Constants (J)
¹H (CH₂)2.5 - 3.0Triplet of triplets (tt)J(H-H), J(H-F)
¹H (CHF₂)5.8 - 6.2Triplet of triplets (tt)J(H-H), J(H-F)
¹H (SH)1.0 - 2.0Triplet (t)J(H-H)
¹⁹F (CHF₂)-110 to -130Doublet of triplets (dt)J(F-H, geminal), J(F-H, vicinal)
¹³C (CH₂)20 - 30Triplet (t)J(C-F)
¹³C (CHF₂)110 - 120Triplet (t)J(C-F)

Note: Predicted values are estimates based on related structures and general principles of NMR spectroscopy. chemicalbook.com

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mdpi.com These techniques are highly complementary and are used to confirm the presence of key structural features in 2,2-difluoroethane-1-thiol.

The IR spectrum is expected to show a weak absorption for the S-H stretch around 2550 cm⁻¹. rsc.org More importantly, strong absorption bands corresponding to the C-F stretching vibrations would be prominent in the 1000–1100 cm⁻¹ region. The C-S stretching vibration appears in the fingerprint region between 650-700 cm⁻¹. rsc.org Raman spectroscopy is particularly useful for detecting the S-H and S-S (in disulfide derivatives) bonds. nih.govmdpi.com The C-S-H bending mode, which is sensitive to H/D isotope exchange, can be observed in the Raman spectrum, providing a convenient method for confirming the presence of the thiol group. rsc.orgresearchgate.net High-resolution IR spectroscopy studies on related molecules like 1,2-difluoroethane (B1293797) have provided detailed insights into vibrational mode coupling. dtic.milscitation.org

Table 4: Key Vibrational Frequencies for 2,2-Difluoroethane-1-thiol

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
S-H Stretch~2550WeakMedium
C-H Stretch2900 - 3000MediumMedium
C-F Stretch1000 - 1100StrongWeak
C-S-H Bend~850MediumMedium
C-S Stretch650 - 700MediumStrong

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a premier analytical method for determining the precise atomic and molecular structure of a crystalline solid. mdpi.com The technique involves directing a beam of X-rays onto a single crystal of a substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated. This map allows for the determination of the exact positions of atoms, bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's solid-state architecture.

For related compounds, such as fluorinated aryl thiolates, crystallographic data from resources like the Cambridge Structural Database (CSD) have been used to analyze and engineer solid-state structures. rsc.org For instance, studies on metal complexes incorporating the 2,3,5,6-tetrafluorobenzenethiolate ligand have utilized CSD analysis to explore the persistence of π–π stacking interactions between the fluorinated rings. rsc.org Such research demonstrates how crystallographic data can be used to understand and predict the supramolecular chemistry of fluorinated thiol derivatives, a critical aspect of materials science and crystal engineering. rsc.org

Electrochemical Methods for Reactivity and Quantification Studies

Electrochemical techniques are powerful tools for investigating the redox properties of thiols and for their quantification. Cyclic voltammetry (CV), in particular, is widely used to study the electrochemical behavior of analytes in solution or adsorbed onto an electrode surface. wikipedia.orglibretexts.org

For thiol-containing molecules, CV can provide information on oxidation and reduction potentials, the stability of reaction products, and the kinetics of electron transfer. wikipedia.orglibretexts.org One prominent application is the study of self-assembled monolayers (SAMs) of thiols on gold electrodes. The reductive desorption of the thiol from the gold surface can be observed as a distinct peak in the cyclic voltammogram. The potential at which this desorption occurs provides insight into the stability and reactivity of the thiol-gold interface. nih.gov

While specific electrochemical data for 2,2-difluoroethane-1-thiol are not detailed in the available literature, studies on fluorophore-terminated alkanethiols provide a relevant model for the methodology. In these systems, the reductive desorption potential is clearly identifiable, and the process can be monitored by observing the release of the fluorophore. nih.gov This approach allows for the controlled electrochemical release of molecules from a surface. nih.gov

The following table presents representative data from a cyclic voltammetry study of a fluorophore-terminated C6 alkanethiol on a gold electrode, illustrating the type of data obtained from such experiments.

Table 1: Representative Electrochemical Data for Reductive Desorption of a Fluorophore-Terminated C6 Thiol from a Gold Surface.

ParameterPotential (V vs. Ag/AgCl)Observation
Onset of Reductive Desorption~ -0.6 VCurrent begins to increase as the thiol monolayer starts to desorb from the gold surface. nih.gov
Reductive Desorption Peak~ -0.9 VThe potential at which the rate of desorption is maximal, corresponding to approximately half of the monolayer being removed. nih.gov
Completion of Desorption~ -1.1 VThe entire thiol monolayer has been removed from the surface. nih.gov

These methods are not only for reactivity studies but can also be adapted for quantification. The peak current in a cyclic voltammogram is often proportional to the concentration of the analyte, allowing for quantitative analysis after proper calibration. libretexts.org

Kinetic Studies and Reaction Monitoring Techniques

Understanding the reaction kinetics of 2,2-difluoroethane-1-thiol is essential for controlling its chemical transformations. Modern analytical techniques, especially Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for monitoring reactions in real-time.

¹⁹F NMR for Reaction Monitoring The presence of fluorine atoms in 2,2-difluoroethane-1-thiol makes ¹⁹F NMR an exceptionally powerful and specific tool for kinetic analysis. The ¹⁹F nucleus is 100% abundant and highly sensitive, and the chemical shifts are very responsive to changes in the local electronic environment. This allows for the direct observation and quantification of reactants, intermediates, and products in a reaction mixture without the need for derivatization or separation. rsc.org

A notable example of this technique is the study of the oxidation of a sterically-encumbered fluorinated triptycene (B166850) thiol with hydrogen peroxide (H₂O₂). rsc.org In this system, ¹⁹F NMR was used to directly observe the formation of transient intermediates like sulfenic acid (RSOH) and to monitor its subsequent conversion to sulfinic acid (RSO₂H) and sulfonic acid (RSO₃H). rsc.org By fitting the concentration-time data to a kinetic model, precise rate constants for each step of the successive bimolecular reactions were determined. rsc.org The study also measured the pKₐ values of the thiol and the resulting sulfenic acid, which are crucial for understanding the pH-dependent reactivity, as the thiolate anion is the more reactive nucleophile. rsc.orgresearchgate.net

The table below summarizes the kinetic data obtained for the oxidation of a water-soluble fluorinated triptycene thiol by H₂O₂, as monitored by ¹⁹F NMR.

Table 2: Kinetic and Thermodynamic Data for the Oxidation of a Fluorinated Triptycene Thiol with H₂O₂ in D₂O/THF (3:1) Buffer.

SpeciesParameterValue
Thiol (RSH)pKₐ8.3 ± 0.1 rsc.org
Absolute Rate Constant (k) for Thiolate (RS⁻) + H₂O₂0.43 M⁻¹s⁻¹ rsc.org
Sulfenic Acid (RSOH)pKₐ10.4 ± 0.1 rsc.org
Absolute Rate Constant (k) for Sulfenate (RSO⁻) + H₂O₂5.2 M⁻¹s⁻¹ rsc.org

Other Kinetic Methodologies Beyond oxidation, the kinetics of other reactions involving fluorinated compounds and thiols are of significant interest. The para-fluoro-thiol reaction (PFTR), a nucleophilic aromatic substitution where a thiol displaces a fluorine atom from a perfluorinated benzene (B151609) moiety, is a rapid and mild reaction used for modifying macromolecules. nih.gov Similarly, the fluorine-thiol displacement reaction (FTDR), which involves the displacement of a fluorine substituent alpha to an amide bond, has been shown to exhibit second-order reaction rate kinetics. springernature.com These reactions highlight the diverse reactivity patterns of fluorinated thiol derivatives that can be elucidated through detailed kinetic studies.

Applications of 2,2 Difluoroethane 1 Thiol in Chemical Synthesis and Materials Science

Role as a Key Building Block in Organic Synthesis

2,2-Difluoroethane-1-thiol serves as a valuable fluorinated building block in organic synthesis, offering a direct route to introduce the 2,2-difluoroethylthio moiety into a variety of molecular scaffolds. The presence of the fluorine atoms significantly influences the electronic properties and reactivity of the thiol group, making it a unique synthon for creating complex fluorinated molecules.

Synthesis of Complex Fluorinated Heterocycles

The synthesis of fluorinated heterocycles is of great interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. mdpi.comnih.govnih.gov While direct examples specifying the use of 2,2-difluoroethane-1-thiol in the synthesis of complex fluorinated heterocycles are not abundant in readily available literature, its role can be inferred from established synthetic methodologies for sulfur-containing heterocycles.

Thiols are common precursors for the synthesis of heterocycles such as thiophenes and thiazoles. dntb.gov.uadntb.gov.uarsc.orgnih.gov For instance, in the construction of substituted thiazoles, a common method involves the Hantzsch thiazole (B1198619) synthesis, which utilizes a α-haloketone and a thioamide. 2,2-Difluoroethane-1-thiol could be envisioned as a precursor to a corresponding thioamide, which could then participate in such cyclization reactions to yield thiazoles bearing a 2,2-difluoroethyl group.

Furthermore, cycloaddition reactions are a powerful tool for constructing heterocyclic systems. mdpi.comnih.govnih.govresearchgate.net Fluorinated dipolarophiles and dienophiles often exhibit enhanced reactivity. mdpi.comnih.govnih.gov While 2,2-difluoroethane-1-thiol itself is not a typical dipolarophile or dienophile, it can be chemically modified to participate in such reactions. For example, it could be converted into a fluorinated thioketone, a reactive species in [4+2] cycloadditions for the synthesis of thiopyrans. mdpi.comnih.govnih.gov

The following table outlines potential synthetic routes to fluorinated heterocycles where 2,2-difluoroethane-1-thiol could serve as a key building block.

HeterocyclePotential Synthetic RouteRole of 2,2-Difluoroethane-1-thiol
Fluorinated Thiophenes Gewald reactionPrecursor to a sulfur-containing nucleophile that reacts with an α-cyanoketone and elemental sulfur.
Fluorinated Thiazoles Hantzsch thiazole synthesisPrecursor to a 2,2-difluoroethylthioamide for condensation with an α-haloketone. mdpi.com
Fluorinated 1,2,4-Trithiolanes Reaction with thiocarbonyl S-sulfidesPotential reactant in [3+2] cycloadditions with in situ generated thiocarbonyl S-sulfides. mdpi.com

Preparation of Fluorinated Macrocycles and Polymers

The development of novel polymers and macrocycles with tailored properties is a significant area of research. Fluorinated motifs are often incorporated to enhance thermal stability, chemical resistance, and introduce unique electronic properties.

While direct reports on the use of 2,2-difluoroethane-1-thiol in the synthesis of fluorinated macrocycles are limited, the principles of macrocyclization suggest its potential. For instance, sulfur-containing macrocycles have been synthesized using enantiospecific sulfur(VI) fluoride (B91410) exchange (SuFEx) and sulfur-phenolate exchange (SuPhenEx) click reactions. nih.govacs.org A bifunctional derivative of 2,2-difluoroethane-1-thiol could potentially be employed as a monomer in such macrocyclization reactions.

In the realm of polymer chemistry, 2,2-difluoroethane-1-thiol can be considered a potential monomer for the synthesis of fluorinated polymers. Two primary polymerization methods where it could be utilized are condensation polymerization and radical polymerization.

In condensation polymerization , monomers with two or more reactive functional groups react to form a polymer with the elimination of a small molecule like water. libretexts.orgsavemyexams.come3s-conferences.org A difunctional derivative of 2,2-difluoroethane-1-thiol, for example, a dithiol or a thiol with another reactive group, could undergo condensation with a suitable comonomer to produce a fluorinated polyester (B1180765) or polyamide.

In radical polymerization , the polymerization is initiated by a free radical. researchgate.net Thiol-ene reactions, a type of radical polymerization, involve the addition of a thiol across a double bond and are known for their efficiency and mild reaction conditions. researchgate.net 2,2-Difluoroethane-1-thiol could participate in thiol-ene polymerizations with multifunctional ene monomers to create cross-linked polymer networks. The properties of the resulting polymer would be influenced by the structure of the ene monomer and the presence of the 2,2-difluoroethylthio side chains.

Reagents for the Introduction of the 2,2-Difluoroethyl Moiety

The introduction of fluorinated alkyl groups can significantly alter the biological and physical properties of organic molecules. mdpi.com 2,2-Difluoroethane-1-thiol is a key reagent for introducing the 2,2-difluoroethylthio (-SCH₂CF₂H) group into molecules. This can be achieved through various standard organic reactions where the thiol acts as a nucleophile.

One of the most common methods for forming a thioether is the Williamson ether synthesis-like reaction, where a thiolate anion reacts with an alkyl halide or a similar electrophile in an Sₙ2 reaction. The thiol group of 2,2-difluoroethane-1-thiol can be deprotonated with a suitable base to form the corresponding thiolate, which is a potent nucleophile. This thiolate can then react with a variety of electrophiles to introduce the 2,2-difluoroethylthio moiety.

The table below summarizes some of the key reactions where 2,2-difluoroethane-1-thiol can be used to introduce the 2,2-difluoroethylthio group.

Reaction TypeElectrophileProduct
Nucleophilic Substitution (Sₙ2) Alkyl halides (R-X)R-SCH₂CF₂H
Nucleophilic Aromatic Substitution (SₙAr) Activated aryl halides (Ar-X)Ar-SCH₂CF₂H
Michael Addition α,β-Unsaturated carbonylsAdduct with a 2,2-difluoroethylthio group
Ring-opening of Epoxides Epoxidesβ-Hydroxy thioether

Development of Novel Fluorinated Reagents and Catalysts

The unique electronic properties of fluorinated groups can be harnessed to develop novel reagents and catalysts with enhanced reactivity, selectivity, or stability. mdpi.com The electron-withdrawing nature of the two fluorine atoms in 2,2-difluoroethane-1-thiol can influence the acidity of the thiol proton and the nucleophilicity of the corresponding thiolate.

While specific examples of reagents and catalysts derived directly from 2,2-difluoroethane-1-thiol are not extensively documented, its structure suggests potential applications. For instance, fluorinated thiols can be used to modify the properties of metal catalysts. The coordination of a 2,2-difluoroethylthiolate ligand to a metal center could alter its electronic properties and, consequently, its catalytic activity. For example, fluorinated cobalt(II) phthalocyanine (B1677752) catalysts have been studied for their impact on the kinetics of aerobic thiol oxidation, where the Lewis acidity of the catalyst plays a crucial role. tandfonline.comtandfonline.com

Furthermore, the principles of SuFEx chemistry, which relies on the reactivity of sulfonyl fluorides, could potentially be applied to derivatives of 2,2-difluoroethane-1-thiol. rhhz.net Oxidation of the thiol to the corresponding sulfonyl chloride, followed by fluorination, would yield a 2,2-difluoroethanesulfonyl fluoride. This reagent could then be used in SuFEx click chemistry to construct complex molecules.

Applications in Materials Science

Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical inertness, low friction, and unique surface properties. nih.gov These properties make them indispensable in a wide range of applications, from non-stick coatings to high-performance seals and membranes.

Future Research Directions and Emerging Opportunities

Integration of 2,2-Difluoroethane-1-thiol Chemistry into Flow Chemistry

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The integration of 2,2-difluoroethane-1-thiol chemistry into flow systems represents a promising avenue for its efficient and safe synthesis and utilization.

Flow chemistry is particularly well-suited for handling gaseous reagents and performing reactions under high pressure and temperature, which can be beneficial for processes involving fluorinated compounds. The use of microreactors can enable precise control over reaction parameters, leading to higher yields and selectivities. For instance, strategies developed for the continuous flow synthesis of other fluorinated compounds could be adapted for 2,2-difluoroethane-1-thiol and its derivatives. This could involve gas-liquid reactions where a gaseous precursor is continuously passed through a heated microreactor containing the thiol substrate.

Table 1: Potential Advantages of Flow Chemistry for 2,2-Difluoroethane-1-thiol Synthesis

FeatureAdvantage in Flow ChemistryRelevance to 2,2-Difluoroethane-1-thiol
Safety Smaller reaction volumes minimize risks associated with exothermic reactions or hazardous reagents.Handling of potentially volatile and reactive fluorinated precursors can be managed more safely.
Scalability Production can be scaled up by running the system for longer durations or by parallelizing reactors.Facilitates the production of larger quantities for industrial applications without extensive redevelopment.
Control Precise control over temperature, pressure, and residence time.Enables optimization of reaction conditions to maximize yield and minimize byproduct formation.
Efficiency Improved mixing and heat transfer lead to faster reaction times and higher conversions.Can lead to more economical and sustainable synthetic processes.

Exploration of Novel Catalytic Systems for Selective Transformations

The development of novel catalytic systems is crucial for unlocking the full synthetic potential of 2,2-difluoroethane-1-thiol. Research in this area should focus on catalysts that can selectively activate the C-S or C-F bonds, enabling a range of functionalization reactions.

Transition metal catalysis, organocatalysis, and photocatalysis are all promising areas for exploration. For example, palladium or nickel catalysts could be investigated for cross-coupling reactions to form new carbon-sulfur bonds. Organocatalysts could offer a metal-free alternative for asymmetric transformations, leading to chiral fluorinated thiols. Photocatalysis, utilizing visible light to drive chemical reactions, could provide mild and selective methods for functionalizing the thiol or the difluoroethyl group.

Recent advancements in catalytic fluorination, while not specific to this compound, suggest potential pathways. For instance, methods for the enantioselective fluorination of various substrates could be adapted to introduce the difluoroethylthiol moiety into complex molecules.

Advanced Mechanistic Studies on Thiol Reactivity Under Extreme Conditions

Understanding the reactivity of 2,2-difluoroethane-1-thiol under extreme conditions, such as high pressure and high temperature, is essential for both fundamental knowledge and practical applications in materials science and industrial processes.

High-pressure studies can provide insights into the reaction mechanisms by determining activation volumes, which can elucidate the nature of the transition state. This information is valuable for optimizing reaction conditions and designing more efficient synthetic routes. For example, high-pressure kinetic studies on the reactions of other thiols have revealed details about their addition and substitution reactions. Similar studies on 2,2-difluoroethane-1-thiol could illuminate the influence of the difluoromethyl group on its reactivity.

Computational chemistry can play a vital role in these mechanistic studies, providing theoretical models to complement experimental findings. Density functional theory (DFT) calculations can be used to model reaction pathways and predict transition state structures under various conditions.

Development of High-Throughput Synthesis and Screening Methodologies

To accelerate the discovery of new applications for 2,2-difluoroethane-1-thiol and its derivatives, the development of high-throughput synthesis and screening methodologies is essential. These approaches allow for the rapid generation and evaluation of large libraries of compounds.

Automated synthesis platforms can be employed to systematically modify the structure of 2,2-difluoroethane-1-thiol, creating a diverse range of derivatives. sigmaaldrich.com These libraries can then be screened for desirable properties, such as biological activity or specific material characteristics. The para-fluoro-thiol reaction (PFTR), a nucleophilic aromatic substitution, has been utilized for the post-synthetic modification of peptides and could potentially be adapted for high-throughput synthesis involving fluorinated thiols. nih.govresearchgate.netacs.org

Table 2: High-Throughput Methodologies and Their Applications

MethodologyDescriptionPotential Application for 2,2-Difluoroethane-1-thiol
Automated Parallel Synthesis Robotic systems perform multiple reactions simultaneously in well-plates.Rapid generation of a library of 2,2-difluoroethane-1-thiol derivatives with varied substituents.
Combinatorial Chemistry Systematic combination of a small number of starting materials to create a large library of products.Exploration of a wide chemical space to identify compounds with optimal properties.
High-Throughput Screening (HTS) Automated testing of large numbers of compounds for a specific biological or chemical activity.Identification of new drug candidates or materials based on derivatives of 2,2-difluoroethane-1-thiol.

Computational Design of Next-Generation Fluorinated Thiols and their Derivatives

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with tailored properties. These in silico methods can be used to predict the properties of novel fluorinated thiols and their derivatives, guiding synthetic efforts toward the most promising candidates.

Quantum mechanical calculations can be used to understand the electronic structure of 2,2-difluoroethane-1-thiol and to predict its reactivity. Molecular dynamics simulations can provide insights into the conformational behavior of molecules containing this moiety and their interactions with biological targets or material interfaces. For example, computational studies have been used to investigate the properties of synthetic fluorescent nucleotides, demonstrating the power of these methods in molecular design. chemrxiv.org

By combining computational design with high-throughput synthesis and screening, the discovery and development of next-generation fluorinated thiols with enhanced performance characteristics can be significantly accelerated.

Q & A

Basic: What are the optimal synthetic routes for 2,2-difluoroethane-1-thiol, and how can reaction efficiency be improved?

Synthesis of 2,2-difluoroethane-1-thiol typically involves halogenation and thiolation steps. Continuous flow reactors are recommended to enhance reaction efficiency, as they improve heat transfer and reduce side reactions compared to batch reactors . Key parameters include:

  • Temperature control : Maintain 0–5°C during fluorination to minimize decomposition.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates.
  • Catalysts : Use phase-transfer catalysts like tetrabutylammonium bromide for biphasic reactions.
    Post-synthesis, purify via fractional distillation under reduced pressure (40–60°C, 10–15 mmHg) to isolate the thiol.

Basic: Which analytical techniques are critical for characterizing 2,2-difluoroethane-1-thiol purity and structure?

  • NMR spectroscopy : 19F^{19}\text{F} NMR confirms fluorine substitution patterns (δ −120 to −140 ppm for CF2_2 groups) .
  • GC-MS : Quantifies purity (>98%) and detects volatile impurities (e.g., unreacted precursors) .
  • IR spectroscopy : Identifies S-H stretches (~2550 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}).

Basic: How does 2,2-difluoroethane-1-thiol degrade under varying storage conditions?

The compound is sensitive to oxidation and humidity. Stabilize by:

  • Storage : At 2–8°C in amber vials under inert gas (N2_2 or Ar) .
  • Solvent compatibility : Use anhydrous ethanol or dichloromethane for stock solutions to prevent thiol oxidation .

Advanced: What mechanistic insights explain the regioselectivity of 2,2-difluoroethane-1-thiol in nucleophilic substitutions?

The CF2_2 group exerts strong electron-withdrawing effects, polarizing the C-S bond and enhancing nucleophilic attack at the β-carbon. Computational studies (DFT) suggest transition-state stabilization via hyperconjugation between the fluorine lone pairs and the developing negative charge . Experimentally, monitor kinetics using 1H^{1}\text{H} NMR to track substituent effects on reaction rates.

Advanced: How can computational modeling predict the reactivity of 2,2-difluoroethane-1-thiol in complex systems?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent effects on thiolate formation in aqueous vs. organic media.
    Validate models against experimental data, such as Hammett plots for substituent effects on reaction rates .

Advanced: What strategies resolve contradictions in reported bioactivity data for thiol derivatives like 2,2-difluoroethane-1-thiol?

Discrepancies often arise from assay conditions (e.g., pH, redox buffers). To reconcile

  • Standardize assays : Use Tris-HCl buffers (pH 7.4) with 1 mM EDTA to minimize thiol oxidation .
  • Control redox potential : Add reducing agents (e.g., DTT) to maintain thiol integrity during protein interaction studies .

Advanced: How does solvent polarity influence the stability and reactivity of 2,2-difluoroethane-1-thiol?

High-polarity solvents (e.g., DMSO) stabilize the thiolate anion, accelerating reactions like Michael additions. In contrast, low-polarity solvents (e.g., toluene) favor neutral thiol species, reducing unwanted side reactions. Solvent screening via Arrhenius plots can optimize conditions for specific transformations .

Advanced: What synthetic challenges arise in scaling up 2,2-difluoroethane-1-thiol production?

Key issues include:

  • Purification : Distillation under reduced pressure is necessary but risks thermal decomposition.
  • Safety : Thiols are malodorous and toxic; use closed-system reactors with scrubbers for H2_2S byproducts .
  • Yield optimization : Employ Design of Experiments (DoE) to balance temperature, stoichiometry, and catalyst loading .

Advanced: How can isotopic labeling (e.g., 34S^{34}\text{S}34S) aid in tracking 2,2-difluoroethane-1-thiol in metabolic studies?

  • Synthesis : Prepare 34S^{34}\text{S}-labeled analogs via H_2$$^{34}\text{S} gas in thiolation steps.
  • Detection : Use LC-HRMS (Orbitrap) to distinguish labeled species in biological matrices.
    This approach clarifies metabolic pathways and covalent protein adduct formation .

Advanced: What safety protocols are essential for handling 2,2-difluoroethane-1-thiol in laboratory settings?

  • Ventilation : Use fume hoods with HEPA filters to capture volatile thiols.
  • PPE : Wear nitrile gloves, goggles, and respirators with organic vapor cartridges.
  • Spill management : Neutralize spills with oxidizing agents (e.g., NaOCl) to convert thiols to less toxic sulfonic acids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.